molecular formula C15H15BrN2O2 B11829213 Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate

Cat. No.: B11829213
M. Wt: 335.20 g/mol
InChI Key: WYZBMTQEHVDYRC-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is a halogenated indole derivative featuring a bromine atom at position 6 and a cyanomethyl group at position 2. The tert-butyl carbamate group at position 1 enhances steric protection and modulates solubility. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in cross-coupling reactions and functional group transformations. Its molecular formula is C₁₅H₁₅BrN₂O₂, with an average mass of 335.20 g/mol .

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

tert-butyl 6-bromo-3-(cyanomethyl)indole-1-carboxylate

InChI

InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-9-10(6-7-17)12-5-4-11(16)8-13(12)18/h4-5,8-9H,6H2,1-3H3

InChI Key

WYZBMTQEHVDYRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Br)CC#N

Origin of Product

United States

Preparation Methods

Boc Protection of Indole Nitrogen

Starting material : 3-(Cyanomethyl)-1H-indole.
Procedure :

  • Dissolve 3-(cyanomethyl)-1H-indole (1.0 equiv) in dry dichloromethane.

  • Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at room temperature for 12 hours.

  • Purify via silica gel chromatography to obtain tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate.

Yield : 85–92% (reported for analogous substrates).

Regioselective Bromination at Position 6

Reagents :

  • N-Bromosuccinimide (NBS, 1.1 equiv).

  • Azobisisobutyronitrile (AIBN, 0.05 equiv) in CCl₄.

Procedure :

  • Reflux tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate with NBS and AIBN in CCl₄ for 4 hours.

  • Monitor reaction progress by TLC (hexane/ethyl acetate 3:1).

  • Isolate product via filtration and recrystallization from ethanol.

Yield : 70–78%.

Key Data :

ParameterValue
Reaction Temperature80°C
Reaction Time4 hours
Purity (HPLC)≥98%

Method 2: Photoredox-Mediated Cyanomethylation of Brominated Indole

Synthesis of 6-Bromo-1H-Indole

Starting material : 1H-Indole.
Bromination :

  • React 1H-indole with bromine (1.1 equiv) in acetic acid at 0°C.

  • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify.

Yield : 89%.

Boc Protection and Photoredox Cyanomethylation

Reagents :

  • Bromoacetonitrile (2.0 equiv).

  • Ir(ppy)₃ photocatalyst (2 mol%).

  • Blue LEDs (456 nm).

Procedure :

  • Protect 6-bromo-1H-indole with Boc anhydride as in Section 2.1.

  • Dissolve tert-butyl 6-bromo-1H-indole-1-carboxylate in acetonitrile.

  • Add bromoacetonitrile, Ir(ppy)₃, and DIPEA (3.0 equiv).

  • Irradiate with blue LEDs for 24 hours under N₂.

Mechanistic Insight :
The photocatalyst generates a cyanomethyl radical from bromoacetonitrile, which couples regioselectively at the electron-rich 3-position of the indole. Oxidation regenerates the catalyst, closing the catalytic cycle.

Yield : 60–75%.

Optimization Notes :

  • Lower yields (16–40%) observed with electron-withdrawing substituents on the indole.

  • Catalyst decomposition mitigated using sterically hindered ligands (e.g., dtbbpy).

Method 3: One-Pot Bromination and Cyanomethylation

Direct Functionalization of tert-Butyl 3-(Cyanomethyl)-1H-Indole-1-Carboxylate

Reagents :

  • CuBr₂ (1.5 equiv).

  • HBr (48% aqueous, 2.0 equiv).

Procedure :

  • Suspend tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate in acetic acid.

  • Add CuBr₂ and HBr, reflux for 6 hours.

  • Neutralize with NaHCO₃, extract with DCM, and purify.

Yield : 65–72%.

Advantages :

  • Avoids isolation of intermediates.

  • Suitable for large-scale synthesis.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Scalability
Sequential (Method 1)Boc → Bromination → Cyanomethyl70–7898High
Photoredox (Method 2)Bromination → Boc → Photoredox60–7595Moderate
One-Pot (Method 3)Simultaneous bromination/alkylation65–7297High

Trade-offs :

  • Method 1 offers high purity but requires multiple purification steps.

  • Method 2 enables radical-based selectivity but demands specialized equipment.

  • Method 3 is efficient but less regioselective for complex substrates.

Critical Reaction Parameters and Troubleshooting

Bromination Side Reactions

  • Over-bromination : Mitigated by using NBS instead of Br₂.

  • Positional selectivity : Directed by electron-donating groups (e.g., Boc).

Cyanomethyl Group Stability

  • Base sensitivity : Avoid strong bases (e.g., LDA) to prevent nitrile hydrolysis.

  • Radical inhibitors : Include TEMPO (0.1 equiv) to suppress polymerization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The cyanomethyl group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The indole core can be oxidized to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated indole derivatives, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Reactivity

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate features a unique molecular structure characterized by an indole core, a bromine atom, and a cyanomethyl group. The molecular formula is C13H14BrNO2\text{C}_{13}\text{H}_{14}\text{Br}\text{N}\text{O}_2, with a molecular weight of approximately 335.20 g/mol. The presence of the bromine atom facilitates nucleophilic substitution reactions, while the cyanomethyl group can participate in various transformations, including reduction and oxidation reactions.

Types of Reactions

The compound can undergo several types of reactions:

  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles under appropriate conditions.
  • Reduction Reactions : The cyanomethyl group can be reduced to form amines or other functional groups.
  • Oxidation Reactions : The indole core can be oxidized to yield different derivatives.

These reactions allow for the synthesis of a wide range of derivatives that may possess enhanced biological activities or improved chemical properties .

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups enable the formation of various derivatives that can be tailored for specific applications .

Biology

Research has indicated that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry. Notable areas of interest include:

  • Antimicrobial Properties : Preliminary studies suggest that it may have efficacy against certain bacterial strains.
  • Anticancer Activity : Similar indole derivatives have shown promise in inducing apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation and survival .

Medicine

This compound is being explored as a precursor for drug development. Its structural characteristics may allow researchers to design novel therapeutic agents targeting various diseases, particularly cancers and infections .

Industrial Applications

In addition to its research applications, this compound has potential uses in the production of specialty chemicals and materials. Its reactivity allows it to be utilized in the synthesis of agrochemicals and dyes, contributing to advancements in these industries .

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and cyanomethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate
  • Molecular Formula: C₁₄H₁₄BrNO₃
  • Key Differences: Replaces the cyanomethyl group with a formyl (-CHO) moiety.
  • Impact :
    • The formyl group is more reactive in nucleophilic additions (e.g., condensations) compared to the nitrile group .
    • Lower thermal stability due to aldehyde oxidation susceptibility.
    • Applications : Preferred for synthesizing Schiff bases or secondary alcohols via reduction.
Tert-butyl 6-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9c)
  • Molecular Formula : C₁₅H₁₅BrN₂O₄
  • Key Differences: Nitrovinyl (-CH=CH-NO₂) substituent at position 3.
  • Impact: The nitro group is a stronger electron-withdrawing group than cyanomethyl, significantly deactivating the indole ring and altering electrophilic substitution patterns . Enhanced reactivity in Michael additions or cycloadditions.
Tert-butyl 6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
  • Molecular Formula: C₁₉H₂₅BBrNO₄
  • Key Differences : Boronate ester at position 3.
  • Impact: Enables Suzuki-Miyaura cross-coupling reactions, a capability absent in the cyanomethyl analog . Higher molecular weight (422.14 g/mol) and increased steric bulk.

Halogen Variations at Position 6

Tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate
  • Molecular Formula: C₁₄H₁₄ClNO₃
  • Key Differences : Chlorine replaces bromine at position 4.
  • Impact :
    • Reduced leaving group ability compared to bromine, affecting nucleophilic aromatic substitution kinetics .
    • Lower molecular weight (295.72 g/mol) and altered lipophilicity.
Tert-butyl 6-cyano-3-iodo-1H-indole-1-carboxylate
  • Molecular Formula : C₁₄H₁₃IN₂O₂
  • Key Differences: Iodo substituent at position 3 and cyano group at position 5.
  • Cyano at position 6 directs electrophiles to position 4 or 7, contrasting with bromine’s meta-directing effects .

Functional Group Complexity

Tert-butyl 6-bromo-3-{2-[(6-bromo-1H-indol-3-yl)carbonyl]-1-methyl-4,5-dihydro-1H-imidazol-5-yl}-1H-indole-1-carboxylate (16a)
  • Molecular Formula : C₂₆H₂₅Br₂N₃O₃
  • Key Differences : Bulky dihydroimidazolyl-indole substituent at position 3.
  • Impact :
    • Increased steric hindrance limits accessibility in catalytic reactions .
    • IR spectra show distinct carbonyl stretches at 1680 cm⁻¹ (imide) vs. 2240 cm⁻¹ (nitrile) in the target compound .

Biological Activity

Tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrN2O2C_{13}H_{14}BrN_{2}O_{2}, with a molecular weight of approximately 335.20 g/mol. The compound features a bromine atom and a cyanomethyl group, which contribute to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution : The bromine atom facilitates nucleophilic substitution reactions, which can lead to the modification of target proteins.
  • Enzyme Inhibition : The cyanomethyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity and affecting metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cancer cell proliferation in vitro, with studies reporting IC50 values in the low micromolar range. For instance, similar indole derivatives have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess comparable properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against several bacterial strains, highlighting its potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance observed in many pathogens.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameDescriptionPotential Activity
Tert-butyl 5-chloro-3-(cyanomethyl)-1H-indole-1-carboxylateContains chlorine instead of brominePotentially less reactive but similar functionality
Tert-butyl 5-fluoro-3-(cyanomethyl)-1H-indole-1-carboxylateFluorine substitution may affect biological activityVariability in reactivity and biological effects
Tert-butyl 5-iodo-3-(cyanomethyl)-1H-indole-1-carboxylateIodine substitution increases sizeMay enhance interactions due to larger atomic radius

These comparisons indicate that variations in halogen substituents can significantly influence the biological properties of indole derivatives.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of indole derivatives similar to this compound. For instance:

  • Anticancer Activity : A study reported that derivatives with similar structural motifs exhibited IC50 values ranging from 0.19 µM to 3.7 µM against specific cancer cell lines, indicating promising anticancer potential .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related indole compounds, demonstrating inhibition against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 6-bromo-3-(cyanomethyl)-1H-indole-1-carboxylate?

  • Methodology : The synthesis typically starts with brominated indole derivatives. For example, 6-bromoindole undergoes formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF), followed by cyanomethylation via nucleophilic substitution or coupling. The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in MeCN) .
  • Key Steps :

  • Bromination control to avoid over-substitution.
  • Protection of the indole nitrogen with Boc to prevent side reactions.
  • Cyanomethyl group introduction via Knoevenagel condensation or alkylation.

Q. How is structural characterization performed for this compound?

  • Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, Boc carbonyl ~1740 cm⁻¹) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at δ 1.6 ppm, indole aromatic protons, and cyanomethyl protons at δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate molecular weight .

Q. What is the reactivity of the bromine substituent in this compound?

  • Applications : The bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids, Ullmann couplings) to introduce aryl, heteroaryl, or alkenyl groups. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O at 80–100°C .
  • Limitations : Competing dehalogenation may occur under harsh conditions; monitor via TLC or LC-MS.

Q. Why is the tert-butyloxycarbonyl (Boc) group used in this structure?

  • Role : The Boc group protects the indole nitrogen, preventing unwanted protonation or electrophilic attacks during synthesis. It is stable under basic conditions but cleaved with acids (e.g., TFA in DCM) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of derivatives?

  • Protocol : Co-crystallize the compound with a heavy atom (e.g., bromine) and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL to confirm bond angles, stereochemistry (e.g., E/Z configuration of vinyl groups), and intermolecular interactions .
  • Example : A study on tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate confirmed the E-configuration of the imine unit via crystallography .

Q. What computational tools (e.g., DFT) predict the electronic properties of this compound?

  • Approach : Use Gaussian09 with B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), electrophilicity index, and charge distribution. Correlate with experimental reactivity (e.g., nucleophilic attack at the cyanomethyl group) .
  • Outcome : Predict regioselectivity in substitution reactions and guide SAR studies.

Q. How do mechanistic studies explain unexpected side products in substitution reactions?

  • Case Study : During Suzuki coupling, competing protodebromination may occur. Use ³¹P NMR to track Pd catalyst speciation. Mitigate by optimizing ligand (e.g., switch from PPh₃ to XPhos) and reducing temperature .

Q. What strategies improve the accuracy of structure-activity relationship (SAR) studies?

  • Methods :

  • Synthesize analogs with variations at the 3-cyanomethyl and 6-bromo positions.
  • Test bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, LogP).
  • Use QSAR models to prioritize derivatives for synthesis .

Q. How to address contradictions in reported synthetic yields for similar indole derivatives?

  • Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, tert-butyl 6-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate was synthesized in 85% yield using MeOH vs. 67% in EtOH due to solubility differences .
  • Resolution : Replicate protocols with controlled moisture/oxygen levels (Schlenk techniques) and characterize intermediates rigorously.

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